molecular formula C8H14K2N2O9 B3432622 Potassium L-aspartate CAS No. 7259-25-8

Potassium L-aspartate

Cat. No.: B3432622
CAS No.: 7259-25-8
M. Wt: 360.40 g/mol
InChI Key: YKZPPPNXRZHVGX-PXYKVGKMSA-L
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Description

Potassium L-aspartate is a potassium salt of L-aspartic acid, a naturally occurring amino acid. This compound is known for its role in various biological processes, including neurotransmission and energy production. It is commonly used as a dietary supplement to replenish potassium levels and support cardiovascular health.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium L-aspartate can be synthesized through the neutralization of L-aspartic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where L-aspartic acid is dissolved and then reacted with a stoichiometric amount of potassium hydroxide. The resulting solution is then evaporated to yield this compound crystals.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The product is often crystallized from the solution and then dried to obtain a stable, solid form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: Potassium L-aspartate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.

    Complexation Reactions: this compound can form complexes with metal ions like magnesium and calcium under physiological conditions.

Major Products:

    Substitution Reactions: Products include various esters and amides of L-aspartic acid.

    Complexation Reactions: The major products are metal-aspartate complexes, which are important in biological systems.

Scientific Research Applications

Chemistry: Potassium L-aspartate is used in the synthesis of various organic compounds. It serves as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.

Biology: In biological research, this compound is studied for its role in neurotransmission and energy metabolism. It is also used to investigate the transport mechanisms of amino acids in cells.

Medicine: Medically, this compound is used to treat conditions like hypokalemia (low potassium levels) and to support heart health. It is also explored for its potential in treating certain metabolic disorders.

Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and as an additive in food products to enhance nutritional value.

Mechanism of Action

Potassium L-aspartate exerts its effects primarily through its role as a potassium ion source. Potassium ions are crucial for maintaining cellular membrane potential and proper function of nerve and muscle cells. The L-aspartate component acts as a neurotransmitter and is involved in the Krebs cycle, contributing to energy production.

Molecular Targets and Pathways:

    Potassium Channels: Potassium ions from this compound help regulate the activity of potassium channels in cell membranes.

    NMDA Receptors: L-aspartate acts as an agonist for NMDA receptors, which are involved in synaptic plasticity and memory function.

    Krebs Cycle: L-aspartate is converted into oxaloacetate, a key intermediate in the Krebs cycle, enhancing cellular respiration and energy production.

Comparison with Similar Compounds

    Potassium Aspartate and Magnesium Aspartate: Often used together to provide both potassium and magnesium, essential for cardiovascular and muscular health.

    Potassium Citrate: Another potassium supplement, primarily used to prevent kidney stones and treat acidosis.

    Potassium Gluconate: Used to treat or prevent low potassium levels in the blood.

Uniqueness: Potassium L-aspartate is unique due to its dual role in providing potassium and acting as a neurotransmitter. This makes it particularly beneficial for both cardiovascular health and cognitive function, distinguishing it from other potassium supplements that do not have these combined effects.

Properties

CAS No.

7259-25-8

Molecular Formula

C8H14K2N2O9

Molecular Weight

360.40 g/mol

IUPAC Name

dipotassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate

InChI

InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2/t2*2-;;;/m00.../s1

InChI Key

YKZPPPNXRZHVGX-PXYKVGKMSA-L

SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+]

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.O.[K+].[K+]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+]

Related CAS

56-84-8 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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